
3,3-Dimethyl-5-propyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-propyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by a five-membered ring structure with two methyl groups and a propyl group attached to it. Its unique structure imparts specific chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-propyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or an epoxide, under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-1-propanol with an acid catalyst can lead to the formation of the oxolane ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-propyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
3,3-Dimethyl-5-propyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-5-propyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The oxolane ring structure allows it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-5-butyl-oxolan-2-one
- 3,3-Dimethyl-5-ethyl-oxolan-2-one
- 3,3-Dimethyl-5-methyl-oxolan-2-one
Uniqueness
3,3-Dimethyl-5-propyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
62453-14-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,3-dimethyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-7-6-9(2,3)8(10)11-7/h7H,4-6H2,1-3H3 |
InChI Key |
SGHFIGVTFFXTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[(2E)-2-hydroxyimino-1-pyrazin-2-yl-2-pyridin-2-ylethylidene]hydroxylamine](/img/structure/B14518356.png)
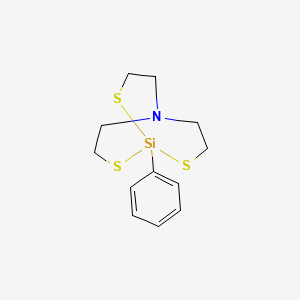


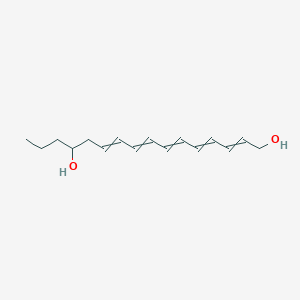
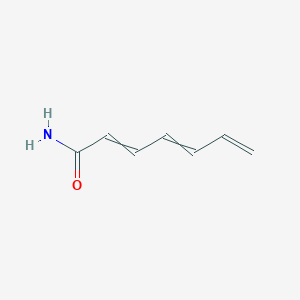
![Methyl 4-{4-[bis(2-chloroethyl)amino]phenyl}but-3-enoate](/img/structure/B14518402.png)
![1-[3-(1H-Inden-3-yl)propyl]pyrrolidine](/img/structure/B14518405.png)

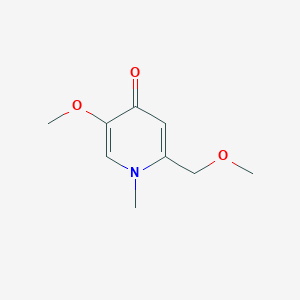
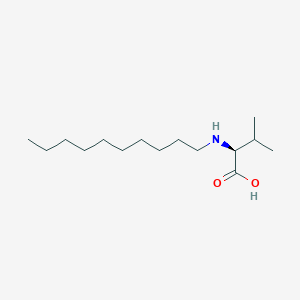
![3-{4-[Ethyl(phenyl)amino]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14518423.png)
![1-Methyl-6-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14518425.png)

